1-Pentanesulfonic acid
Overview
Description
1-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the fifth carbon of the pentane chain. This compound is known for its use in various chemical and industrial applications, particularly in chromatography as an ion-pairing reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanesulfonic acid can be synthesized through the reaction of sodium sulfite with bromopentane. The reaction typically involves heating the mixture to a temperature range of 190 to 210 degrees Celsius and maintaining this temperature for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated through low-temperature quick freezing and subsequent drying using a centrifugal machine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, with additional steps to ensure purity and yield optimization. The use of advanced equipment and controlled environments helps in achieving consistent quality suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfinic acids and thiols.
Substitution: Alkylated derivatives and other substituted products.
Scientific Research Applications
1-Pentanesulfonic acid has a wide range of applications in scientific research:
Biology: It aids in the separation and analysis of biomolecules, including amino acids and nucleotides.
Mechanism of Action
1-Pentanesulfonic acid can be compared with other sulfonic acids, such as:
- Hexane-1-sulfonic acid
- Heptane-1-sulfonic acid
- Octane-1-sulfonic acid
Uniqueness: this compound is unique due to its specific chain length, which provides optimal hydrophobic and hydrophilic balance for ion-pairing applications. This balance makes it particularly effective in the separation of moderately hydrophobic analytes .
Comparison with Similar Compounds
- Hexane-1-sulfonic acid: Longer chain length, used for more hydrophobic analytes.
- Heptane-1-sulfonic acid: Even longer chain, suitable for highly hydrophobic compounds.
- Octane-1-sulfonic acid: Longest chain among the listed, used for very hydrophobic analytes .
Properties
IUPAC Name |
pentane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRCOMHVBLQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22767-49-3 (hydrochloride salt) | |
Record name | 1-Pentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188967 | |
Record name | 1-Pentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35452-30-3 | |
Record name | 1-Pentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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